5-[2-(3-Nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole
Overview
Description
5-[2-(3-Nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole is a complex organic compound that features a tetrazole ring, a nitrophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-Nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole typically involves the reaction of benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (120-130°C) for several hours . This method ensures the formation of the tetrazole ring and the incorporation of the nitrophenyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of eco-friendly solvents and catalysts can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-Nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
5-[2-(3-Nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[2-(3-Nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The phenyl group can enhance the compound’s binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: A simpler compound with a single phenyl group attached to the tetrazole ring.
1-(3-Nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone: A related compound with a similar structure but different functional groups.
Uniqueness
5-[2-(3-Nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole is unique due to the presence of both nitrophenyl and phenyl groups attached to the tetrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[2-(3-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N9O2/c32-31(33)19-13-7-8-16(14-19)15-20(21-23-25-27-29(21)17-9-3-1-4-10-17)22-24-26-28-30(22)18-11-5-2-6-12-18/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHMJLQTFAESRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C4=NN=NN4C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N9O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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